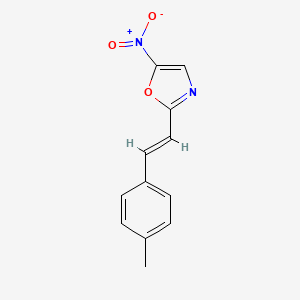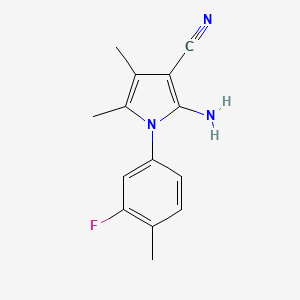![molecular formula C14H14O2 B12873709 1-(6,7,8,9-Tetrahydrodibenzo[b,d]furan-1-yl)ethanone CAS No. 35618-92-9](/img/structure/B12873709.png)
1-(6,7,8,9-Tetrahydrodibenzo[b,d]furan-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6,7,8,9-Tetrahydrodibenzo[b,d]furan-1-yl)ethanone is an organic compound with a unique structure that includes a dibenzofuran core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6,7,8,9-Tetrahydrodibenzo[b,d]furan-1-yl)ethanone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of dibenzofuran derivatives with acylating agents in the presence of catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalytic systems and controlled reaction environments to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
1-(6,7,8,9-Tetrahydrodibenzo[b,d]furan-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
1-(6,7,8,9-Tetrahydrodibenzo[b,d]furan-1-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(6,7,8,9-Tetrahydrodibenzo[b,d]furan-1-yl)ethanone involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. For example, the compound may inhibit certain enzymes or receptors, thereby altering cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
- 6,7,8,9-Tetrahydrodibenzo[b,d]furan-2-ol
- 8-Methoxy-1,2,3,4-tetrahydrodibenzo[b,d]furan
Uniqueness
1-(6,7,8,9-Tetrahydrodibenzo[b,d]furan-1-yl)ethanone is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications.
Propiedades
Número CAS |
35618-92-9 |
|---|---|
Fórmula molecular |
C14H14O2 |
Peso molecular |
214.26 g/mol |
Nombre IUPAC |
1-(6,7,8,9-tetrahydrodibenzofuran-1-yl)ethanone |
InChI |
InChI=1S/C14H14O2/c1-9(15)10-6-4-8-13-14(10)11-5-2-3-7-12(11)16-13/h4,6,8H,2-3,5,7H2,1H3 |
Clave InChI |
IMSNGRCPRMSHEF-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C2C3=C(CCCC3)OC2=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Difluoromethyl)-6-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12873632.png)

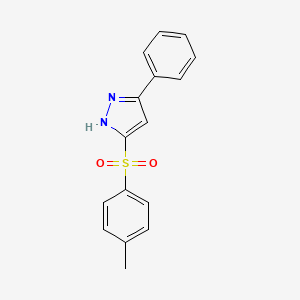
![2-(Difluoromethoxy)-5-(difluoromethyl)benzo[d]oxazole](/img/structure/B12873659.png)
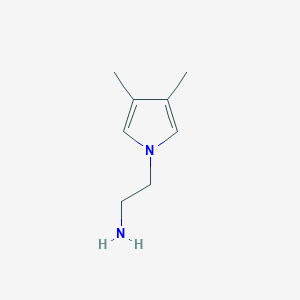
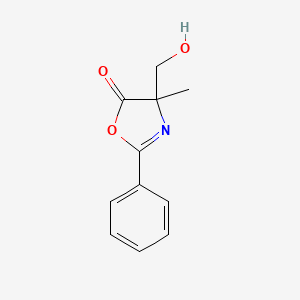
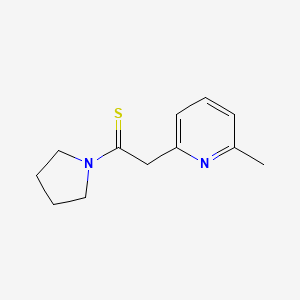
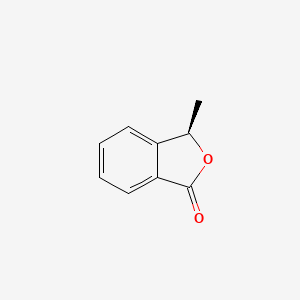
![tert-Butyl 3,4,5,6-tetrahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hydrate](/img/structure/B12873695.png)
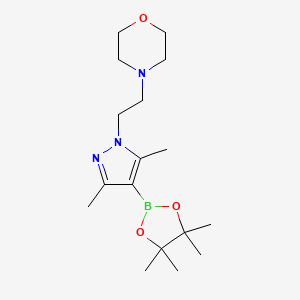
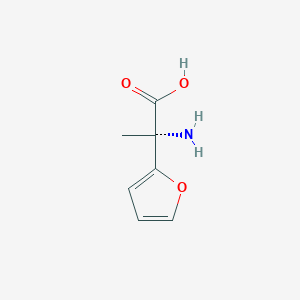
![2-(Methylthio)benzo[d]oxazole-7-carboxamide](/img/structure/B12873712.png)
